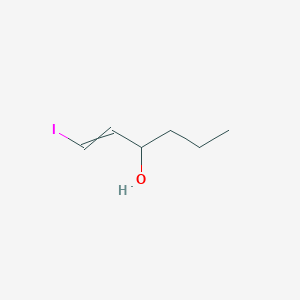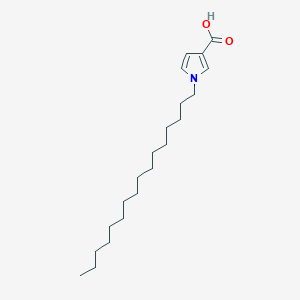
Methyl 3-(morpholin-4-yl)prop-2-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(morpholin-4-yl)prop-2-ynoate is a chemical compound with the molecular formula C9H15NO3. It is an acrylate ester characterized by the presence of a methyl group, a morpholine ring, and an acrylate group . This versatile compound is widely used in the synthesis of pharmaceuticals, agrochemicals, and materials, serving as a valuable building block in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-(morpholin-4-yl)prop-2-ynoate can be synthesized through various methods. One common approach involves the reaction of morpholine with methyl propiolate under basic conditions . The reaction typically requires a solvent such as ethanol and a catalyst like zinc chloride to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The use of continuous flow reactors has also been explored to improve efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(morpholin-4-yl)prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols . The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
Methyl 3-(morpholin-4-yl)prop-2-ynoate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Methyl 3-(morpholin-4-yl)prop-2-ynoate involves its interaction with specific molecular targets and pathways. The morpholine ring in the compound can act as a ligand, binding to various receptors and enzymes . This interaction can modulate the activity of these targets, leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Methyl 3-(morpholin-4-yl)prop-2-ynoate include:
- Methyl 3-(4-chlorophenyl)prop-2-ynoate
- Methyl 3-(3-methylphenyl)prop-2-enoate
- 4-Fluoro-2-methyl-N-[3-(3-morpholin-4-ylsulfonylanilino)quinoxalin-2-yl]benzenesulfonamide
Uniqueness
What sets this compound apart is its unique combination of a morpholine ring and an acrylate ester group. This structure provides the compound with distinct chemical properties and reactivity, making it a valuable tool in various scientific and industrial applications .
Propriétés
Numéro CAS |
136758-24-2 |
|---|---|
Formule moléculaire |
C8H11NO3 |
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
methyl 3-morpholin-4-ylprop-2-ynoate |
InChI |
InChI=1S/C8H11NO3/c1-11-8(10)2-3-9-4-6-12-7-5-9/h4-7H2,1H3 |
Clé InChI |
GLXOEZVJHQBDBI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C#CN1CCOCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2,2-Diiodo-1-[(propan-2-yl)oxy]ethenyl}benzene](/img/structure/B14287315.png)
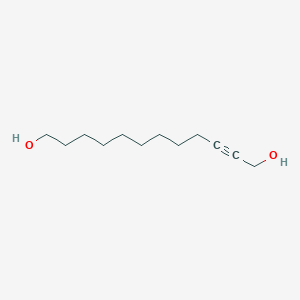
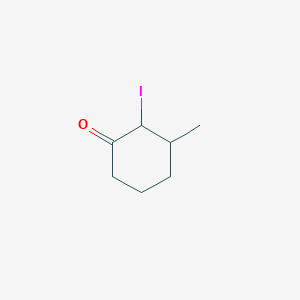
![Ethyl 5-[2-(methoxycarbonyl)phenoxy]furan-2-carboxylate](/img/structure/B14287334.png)
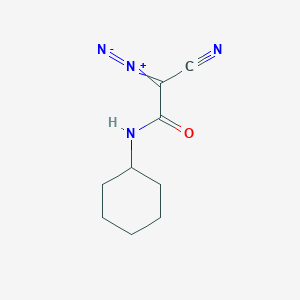
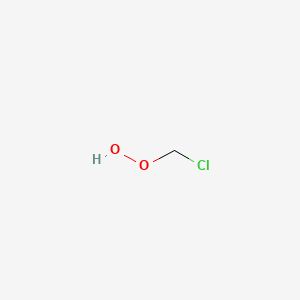
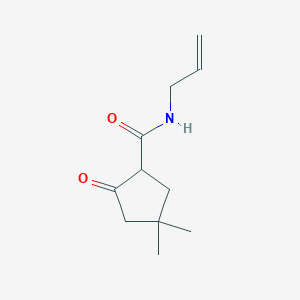

![3-Diazonio-4-[di(propan-2-yl)amino]-4-oxobut-2-en-2-olate](/img/structure/B14287370.png)
![tert-Butyl(dimethyl){2-[4-(prop-1-en-2-yl)phenyl]ethoxy}silane](/img/structure/B14287372.png)
![Methyl 2-{4-ethenyl-2-hydroxy-6-[(3-hydroxy-2-methylpropanoyl)oxy]-3-(3-hydroxyprop-1-en-2-yl)-4-methylcyclohexyl}prop-2-enoate](/img/structure/B14287375.png)
![4-[(3-Hydroxypropyl)amino]-4-oxobutanoic acid](/img/structure/B14287388.png)
